OPC4-CoA

Acyl-CoA dehydrogenase Substrate specificity Structural biology

Authentic OPC4-CoA is critical for JA research, but supply chain gaps lead to work with non-rate-limiting intermediates, compromising kinetic and metabolomic data. This standard solves that problem. - Enables physiologically relevant ACX1A/KAT assays; avoids kinetic artifacts from OPC6/8-CoA substitution. - Validates MRM transitions with definitive 28.03 Da spacing for unambiguous metabolomic quantification. - Supports coupled KAT inhibitor screens by generating the native thiolase substrate in situ, reducing false hits. Supplied with rigorous QC documentation for immediate research use.

Molecular Formula C35H56N7O18P3S
Molecular Weight 987.8 g/mol
Cat. No. B1262246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOPC4-CoA
Molecular FormulaC35H56N7O18P3S
Molecular Weight987.8 g/mol
Structural Identifiers
SMILESCCC=CCC1C(CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O
InChIInChI=1S/C35H56N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-6,19-22,24,28-30,34,46-47H,4,7-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-/t21-,22-,24+,28+,29+,30?,34+/m0/s1
InChIKeyYYUZYSVPFVOYLB-QXQVKYSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OPC4-CoA: Jasmonic Acid β-Oxidation Intermediate


OPC4-CoA (OPC4-Coenzyme A) is a specialized acyl-CoA derivative with the molecular formula C₃₅H₅₆N₇O₁₈P₃S and an average molecular weight of 987.84 g/mol [1]. It belongs to the class of organic compounds known as acyl-CoAs, characterized by a coenzyme A substructure linked to an acyl chain [2]. OPC4-CoA functions as an obligate intermediate in the jasmonic acid biosynthesis pathway, undergoing enzymatic oxidation via acyl-CoA oxidase (EC 1.3.3.6) to yield OPC4-trans-2-enoyl-CoA [3].

OPC4-CoA Substitution Risks


Generic substitution with common saturated acyl-CoAs (e.g., octanoyl-CoA, butyryl-CoA) cannot replicate the functional properties of OPC4-CoA due to fundamental differences in acyl chain structure and metabolic fate. OPC4-CoA possesses a distinct unsaturated cyclopentenyl acyl chain that directs it exclusively into the jasmonic acid biosynthesis pathway rather than standard mitochondrial β-oxidation [1]. While octanoyl-CoA serves as a generic substrate for medium-chain acyl-CoA dehydrogenase (MCAD) with well-characterized kinetic parameters, OPC4-CoA engages a separate peroxisomal acyl-CoA oxidase system in plants [2]. Furthermore, the cyclopentenone moiety confers unique enzyme recognition properties—evidenced by the fact that the structurally homologous OPC8-CoA, not OPC4-CoA, was identified as the preferred substrate for recombinant ACX1A in direct in vitro assays [3]. These structural and pathway-specific differences render OPC4-CoA functionally non-interchangeable with commercial saturated acyl-CoA standards.

OPC4-CoA vs. OPC6-CoA vs. OPC8-CoA: Key Differences


Positional Specificity in JA β-Oxidation

OPC4-CoA differs structurally from standard saturated medium-chain acyl-CoAs (e.g., octanoyl-CoA, hexanoyl-CoA) by incorporating a cyclopentenone ring with an unsaturated pentenyl side chain, in contrast to the fully saturated straight chains of commercial acyl-CoA standards [1]. This structural divergence fundamentally alters enzyme recognition: whereas octanoyl-CoA is processed by mitochondrial medium-chain acyl-CoA dehydrogenase (MCAD) with kcat/Km values of 1.8 × 10² (relative units), OPC4-CoA is instead metabolized by peroxisomal acyl-CoA oxidase (EC 1.3.3.6) in the jasmonate pathway [2].

Acyl-CoA dehydrogenase Substrate specificity Structural biology

ACX1A Substrate Preference

OPC4-CoA functions as an obligate intermediate in the jasmonic acid biosynthesis pathway (PWY-735), participating in a specific enzymatic sequence that is not accessible to generic saturated acyl-CoAs [1]. The compound undergoes oxidation by acyl-CoA oxidase to OPC4-trans-2-enoyl-CoA, followed by hydration and thiolysis steps that ultimately yield jasmonic acid—a critical plant hormone regulating defense responses and development [2]. Neither octanoyl-CoA nor hexanoyl-CoA can enter this pathway due to the absence of the cyclopentenone ring required for enzyme recognition.

Jasmonate signaling Plant stress response Alpha-linolenic acid metabolism

Mass Spectrometric Differentiation

Direct in vitro activity assays using recombinant ACX1A (acyl-CoA oxidase) demonstrate chain-length discrimination among OPC-series substrates. OPC8-CoA was identified as the preferred substrate, while OPC4-CoA and OPC6-CoA are also metabolized [1]. The enzyme acts on CoA derivatives of fatty acids with chain lengths from 8 to 18 carbons, with OPC4-CoA representing the lower boundary of this substrate window [2].

Acyl-CoA oxidase Substrate specificity Peroxisomal β-oxidation

OPCL1 Ligase Specificity

OPC4-CoA is classified as a strong basic compound based on its pKa [1], a property that distinguishes it from many saturated acyl-CoAs which exhibit neutral to weakly acidic behavior. Vendor technical data specifies storage conditions of powder at -20°C for up to 3 years, or in solvent at -80°C for up to 1 year . This storage requirement aligns with the general instability of the thioester bond common to all acyl-CoAs, but the compound's strong basic character necessitates pH-controlled handling during reconstitution.

Chemical stability Storage optimization Acyl-CoA handling

OPC4-CoA Research & Application Scenarios


Final β-Oxidation Cycle Reconstitution

OPC4-CoA serves as an essential substrate for in vitro reconstitution of jasmonic acid biosynthesis pathways. Researchers studying plant defense responses, wound-induced gene expression, or herbivory signaling require OPC4-CoA to track metabolic flux through the α-linolenic acid cascade [1]. The compound's obligate role in PWY-735 makes it irreplaceable for studies mapping jasmonate production under oxidative stress or pathogen challenge conditions [2].

LC-MS/MS Quantification of Jasmonate Intermediates

Laboratories investigating peroxisomal β-oxidation enzymes can employ OPC4-CoA as a tool substrate to probe the lower chain-length boundary of acyl-CoA oxidase activity. The compound's participation in the OPC4-CoA → OPC4-trans-2-enoyl-CoA reaction [1] enables comparative kinetic studies alongside OPC6-CoA and OPC8-CoA to define enzyme substrate recognition determinants [2].

Inhibitor Screening for Jasmonate Biosynthesis

OPC4-CoA is annotated in multiple plant pathway databases including Arabidopsis thaliana (Reactome), Nicotiana (SolCyc), and Zea mays (Gramene) as a key metabolite intermediate [1]. Researchers conducting metabolomics studies in these model organisms require authenticated OPC4-CoA standards for LC-MS/MS method development, retention time calibration, and quantitative flux analysis [2].

Metabolic Engineering of Jasmonate Production

Due to its classification as a strong basic compound with a labile thioester bond [1], OPC4-CoA provides a representative model for developing improved acyl-CoA storage, formulation, and handling protocols. Its documented storage parameters—powder at -20°C for 3 years, solvent at -80°C for 1 year [2]—offer a validated baseline for establishing compound management SOPs applicable to the broader acyl-CoA chemical class.

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